
4-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group attached to the thiophene ring. The molecule also has a bromine atom attached to the thiophene ring, and a cyclopropyl group, a hydroxy group, and a phenyl group attached to the nitrogen of the carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the bromine atom, and the attachment of the carboxamide group and the other substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the carboxamide group, and the other substituents would significantly influence the molecule’s shape, size, and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction, and the carboxamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- The regioselective synthesis of bromo-substituted thiophene derivatives, like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrates advanced techniques in organic synthesis, utilizing lithiation and bromination reactions to achieve specific structural motifs. This methodology offers a versatile approach for introducing bromo and formyl groups into thiophene derivatives, highlighting the compound's role as a building block in organic chemistry (Bar & Martin, 2021).
Medicinal Chemistry and Biological Applications
- The synthesis and study of cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, provide insights into their inhibitory effects on carbonic anhydrase isoenzymes. These compounds, including dimethoxybromophenol derivatives with cyclopropane moieties, have shown potent inhibitory effects in the low nanomolar range against human carbonic anhydrase isoenzymes, suggesting potential applications in designing inhibitors for therapeutic purposes (Boztaş et al., 2015).
Material Science and Photostabilization
- New thiophene derivatives have been synthesized for use as photostabilizers for rigid poly(vinyl chloride) (PVC), showcasing the application of bromo-substituted thiophene compounds in materials science. These derivatives effectively reduced the photodegradation of PVC, demonstrating their utility in enhancing the durability and lifespan of PVC materials under UV exposure (Balakit et al., 2015).
Antimicrobial and Antioxidant Studies
- Synthesis of cyclopropanation derivatives, including those related to thiophene-2-carboxamide structures, has shown significant antimicrobial and antioxidant activities. These studies highlight the potential of such compounds in developing new therapeutic agents with enhanced bioactivity and pharmacological profiles (Raghavendra et al., 2016).
Mécanisme D'action
Mode of Action
This can result in a variety of changes, depending on the nature of the target and the type of interaction .
Biochemical Pathways
For instance, if the compound inhibits an enzyme, it could disrupt a biochemical pathway in which that enzyme plays a crucial role .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be determined by the nature of the compound’s interaction with its targets and the role of these targets in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can influence the rate of reaction . For instance, the hydrolysis of some phenylboronic pinacol esters, which may be structurally similar to the compound , is considerably accelerated at physiological pH . Therefore, the compound’s stability, efficacy, and mode of action may vary depending on the environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c17-13-8-14(21-9-13)15(19)18-10-16(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNRVIUYTIQWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC(=CS2)Br)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)
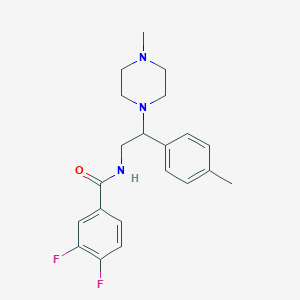
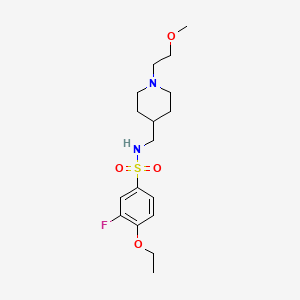
![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)
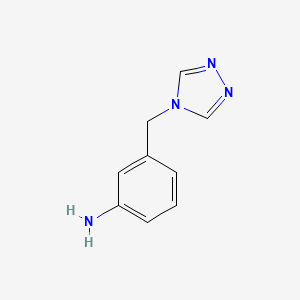
![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)
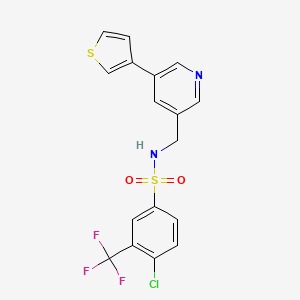
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)
![(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride](/img/structure/B2425184.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)
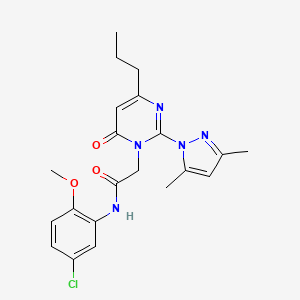

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2425191.png)